molecular formula C20H32N6O5S B13995503 2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid CAS No. 50507-99-8

2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid

Cat. No.: B13995503
CAS No.: 50507-99-8
M. Wt: 468.6 g/mol
InChI Key: XCPBXNPWRLPHAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid is a complex organic compound with a unique structure that includes a triazine ring, a phenoxy group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone typically involves multiple steps. One common method includes the reaction of 4,6-diamino-2,2-dimethyl-1,3,5-triazine with a phenoxy derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium carbonate and a solvent like dioxane or water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and yield . The process involves careful control of temperature and reaction time to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazine ring.

Scientific Research Applications

2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The triazine ring and phenoxy group play crucial roles in these interactions, allowing the compound to bind to specific proteins or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone is unique due to its combination of a triazine ring, phenoxy group, and piperidine moiety. This unique structure provides distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.

Properties

CAS No.

50507-99-8

Molecular Formula

C20H32N6O5S

Molecular Weight

468.6 g/mol

IUPAC Name

2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid

InChI

InChI=1S/C18H26N6O2.C2H6O3S/c1-18(2)22-16(19)21-17(20)24(18)13-6-8-14(9-7-13)26-12-15(25)23-10-4-3-5-11-23;1-2-6(3,4)5/h6-9H,3-5,10-12H2,1-2H3,(H4,19,20,21,22);2H2,1H3,(H,3,4,5)

InChI Key

XCPBXNPWRLPHAY-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC=C(C=C2)OCC(=O)N3CCCCC3)N)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.